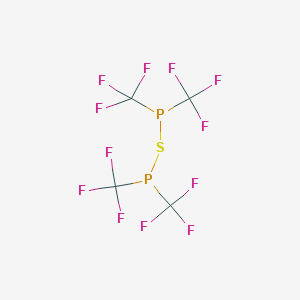
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane, also known as TTP, is a chemical compound with a molecular formula of C6F12P2S. It is a colorless liquid that is soluble in organic solvents and is used in various scientific research applications. The purpose of
Mechanism Of Action
The mechanism of action of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is not fully understood, but it is believed to act as a phosphorus-containing ligand in various chemical reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been shown to form stable complexes with metals such as palladium and platinum, which can be used in catalytic reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. However, studies have shown that 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and does not cause significant harm to living organisms. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has been used in the development of biocompatible materials and as a potential drug delivery system.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in lab experiments is its ability to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is also relatively non-toxic and can be used in the development of biocompatible materials. However, the limitations of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane include its high cost and limited availability.
Future Directions
There are several future directions for research involving 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane. One potential area of research is the development of new catalysts using 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane as a ligand. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be used in the development of new materials and drug delivery systems. Further studies on the biochemical and physiological effects of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane could also be conducted to better understand its potential applications in medicine and biotechnology.
Conclusion:
In conclusion, 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is a chemical compound with various scientific research applications. Its synthesis method is relatively simple, and it has been shown to form stable complexes with metals, which can be used in catalytic reactions. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane is relatively non-toxic and has potential applications in the development of biocompatible materials and drug delivery systems. Further research is needed to fully understand the potential applications of 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane in various fields.
Synthesis Methods
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane can be synthesized through a reaction between tetraphosphorus decasulfide (P4S10) and hexafluoroethane (C2F6) in the presence of a catalyst. The reaction produces 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane and sulfur dioxide (SO2) as byproducts. The synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has various scientific research applications, including its use as a ligand in organometallic chemistry, as a reagent in the synthesis of phosphorus-containing compounds, and as a precursor for the preparation of phosphorus-containing polymers. 1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane has also been used in the development of novel materials and in the study of phosphorus chemistry.
properties
CAS RN |
1486-20-0 |
|---|---|
Product Name |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Molecular Formula |
C4F12P2S |
Molecular Weight |
370.04 g/mol |
IUPAC Name |
bis(trifluoromethyl)phosphanylsulfanyl-bis(trifluoromethyl)phosphane |
InChI |
InChI=1S/C4F12P2S/c5-1(6,7)17(2(8,9)10)19-18(3(11,12)13)4(14,15)16 |
InChI Key |
ULASFWIFQPWNDN-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
Canonical SMILES |
C(F)(F)(F)P(C(F)(F)F)SP(C(F)(F)F)C(F)(F)F |
synonyms |
1,1,3,3-Tetrakis(trifluoromethyl)diphosphathiane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



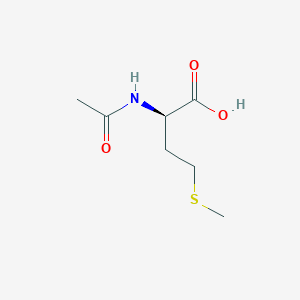
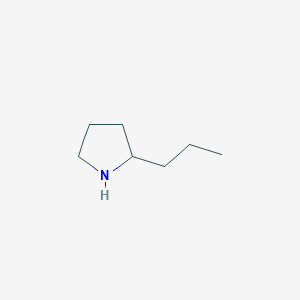
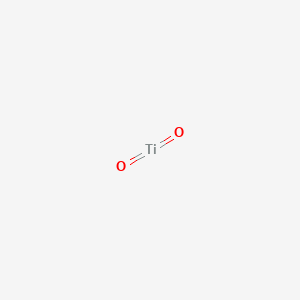
![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
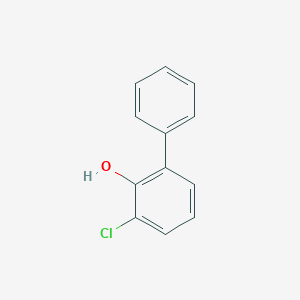
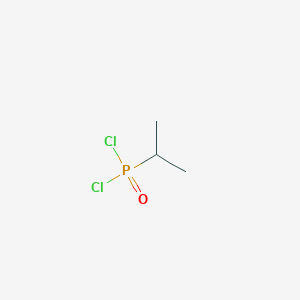
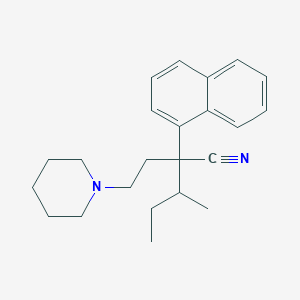
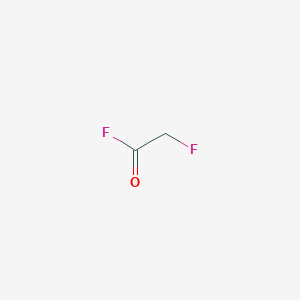
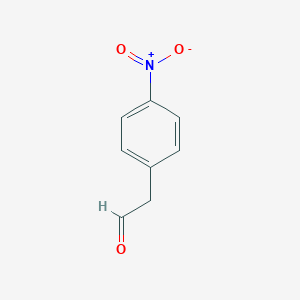
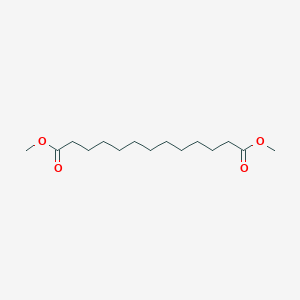
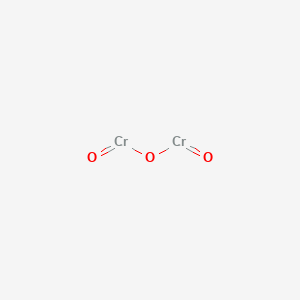
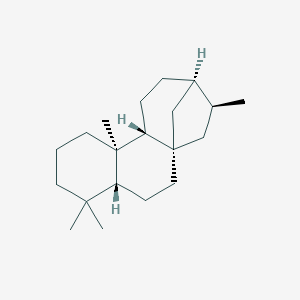
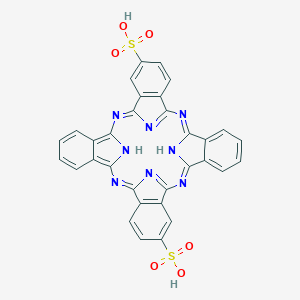
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)